molecular formula C14H21NO5 B8453883 2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol CAS No. 89048-26-0

2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol

Cat. No. B8453883
M. Wt: 283.32 g/mol
InChI Key: FTXRJHDFGZZHED-UHFFFAOYSA-N
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Patent
US04526719

Procedure details

A solution of 2,3-dimethoxy-5-methyl-1,4-benzohydroquinone (2.2 g), 37% formaldehyde (2.4 ml) and morpholine (2.4 ml) in dioxane (11 ml) was refluxed at 100° C. for 2 hours. The reaction mixture was evaporated to dryness and the residue was suspended in water. The suspension was extracted with chloroform and the extract was treated in a conventional manner. The residue was recrystallized from ether-hexane to give 2,3-dimethoxy-5-methyl-6-morpholinomethylhydroquinone (2.23 g), melting at 127°-130° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([O:9][CH3:10])[C:5]([O:11][CH3:12])=[C:4]([OH:13])[CH:3]=1.[CH2:14]=O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>O1CCOCC1>[CH3:12][O:11][C:5]1[C:6]([O:9][CH3:10])=[C:7]([OH:8])[C:2]([CH3:1])=[C:3]([CH2:14][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[C:4]=1[OH:13]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC1=CC(=C(C(=C1O)OC)OC)O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with chloroform
ADDITION
Type
ADDITION
Details
the extract was treated in a conventional manner
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(O)C(=C(C(=C1OC)O)C)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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